molecular formula C6H5N3OS B2807394 N-(5-cyano-1,3-thiazol-2-yl)acetamide CAS No. 99903-61-4

N-(5-cyano-1,3-thiazol-2-yl)acetamide

Cat. No. B2807394
Key on ui cas rn: 99903-61-4
M. Wt: 167.19
InChI Key: SGMCVGSEMYGTQF-UHFFFAOYSA-N
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Patent
US08168642B2

Procedure details

2.14 g 2-Amino-5-cyanothiazole was dissolved in 10 ml acetic acid, and 1.8 ml acetic anhydride was added to carry out reaction at 100° C. for 30 min. The reaction product was cooled down, and filtered to obtain 2.5 g of a clay-solid having metallic luster (yield 80%), 1H NMR (DMSO-d6) 2.22 (3H, s), 8.36 (1H, s), 12.95 (1H, s).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:7]#[N:8])=[CH:5][N:6]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>C(O)(=O)C>[C:9]([NH:1][C:2]1[S:3][C:4]([C:7]#[N:8])=[CH:5][N:6]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
NC=1SC(=CN1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction at 100° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled down
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC(=CN1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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